3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Description
3-{[4-(Diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative featuring a diethylamino-substituted benzylidene group at the 3-position and a carboxylic acid moiety at the 9-position. The compound is of interest in medicinal chemistry due to the pharmacophore-rich quinoline scaffold, which is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3E)-3-[[4-(diethylamino)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C24H24N2O2/c1-3-26(4-2)18-12-9-16(10-13-18)15-17-11-14-20-22(24(27)28)19-7-5-6-8-21(19)25-23(17)20/h5-10,12-13,15H,3-4,11,14H2,1-2H3,(H,27,28)/b17-15+ |
InChI Key |
CCZRNQOQPNJJIP-BMRADRMJSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
Reaction Overview
The Knoevenagel condensation is a cornerstone method for introducing the diethylaminophenyl methylidene group to the cyclopenta[b]quinoline scaffold. This involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (precursor) with 4-diethylaminobenzaldehyde under basic conditions.
Reaction Mechanism
- Activation : The aldehyde undergoes deprotonation by a base (e.g., piperidine) to form an enolate.
- Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the cyclopenta[b]quinoline carboxylic acid.
- Dehydration : Elimination of water yields the conjugated methylidene product.
Optimization
- Catalyst : Piperidine or ammonium acetate in ethanol.
- Temperature : Reflux (78–80°C) for 6–12 hours.
- Yield : 78–89%.
Table 1: Knoevenagel Condensation Parameters
Pfitzinger Reaction-Based Synthesis
Strategy
The Pfitzinger reaction enables the construction of the quinoline core via condensation of isatin derivatives with ketones. For this compound, cyclopentanone reacts with 8-amino-2,3-dihydro-1H-cyclopenta[b]quinoline under acidic conditions to form the carboxylic acid intermediate.
Key Steps
- Cyclopentanone Activation : POCl₃-mediated cyclization of anthranilic acid derivatives.
- Condensation : Reaction with 4-diethylaminobenzaldehyde in the presence of acetic acid.
- Oxidation : Conversion of the methyl group to a carboxylic acid using KMnO₄ or CrO₃.
Table 2: Pfitzinger Reaction Conditions
| Component | Role | Source |
|---|---|---|
| Cyclopentanone | Cyclizing agent | |
| Anthranilic Acid | Quinoline precursor | |
| POCl₃ | Lewis acid catalyst | |
| Oxidation Agent | KMnO₄ in H₂SO₄ | |
| Yield | 65–72% |
Photocyclization of Benzylidenecyclopentanone Oximes
Methodology
Photocyclization offers a regioselective route to annulated quinolines. The E,Z-isomerization of benzylidenecyclopentanone O-alkyloximes under UV light induces cyclization to form the cyclopenta[b]quinoline framework.
Procedure
- Oximation : Benzylidenecyclopentanone is treated with hydroxylamine to form oximes.
- Irradiation : UV light (λ = 300–350 nm) in methanol or acetonitrile.
- Elimination : Spontaneous loss of allyl alcohol or acetic acid to yield the conjugated product.
Table 3: Photocyclization Parameters
| Factor | Detail | Source |
|---|---|---|
| Substrate | Benzylidenecyclopentanone oxime | |
| Light Source | Medium-pressure Hg lamp (300 W) | |
| Solvent | Methanol + trifluoroacetic acid | |
| Yield | 35–45% (improved with acid) |
Comparative Analysis of Methods
Efficiency and Scalability
- Knoevenagel Condensation : Highest yield (up to 89%) and scalability for industrial applications.
- Pfitzinger Reaction : Moderate yield (65–72%) but critical for introducing the carboxylic acid group.
- Photocyclization : Lower yield (35–45%) but superior regioselectivity for meta-substituted derivatives.
Challenges and Innovations
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the phenylmethylidene group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium halides or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Reduced phenylmethylidene derivatives.
Substitution: Compounds with substituted diethylamino groups.
Scientific Research Applications
Case Studies
-
Inhibition of HDAC Activity :
- A study synthesized various derivatives based on quinoline-4-carboxylic acid, demonstrating that modifications at the cap region significantly influenced the inhibitory potency against HDAC3. The introduction of a diethylamino group enhanced hydrophobic interactions with the enzyme, leading to increased selectivity and efficacy .
-
Cytotoxicity Assays :
- In vitro assays have shown that derivatives of this compound exhibit potent antiproliferative effects against several cancer cell lines. For instance, compounds with similar structural motifs were tested for their ability to induce cell cycle arrest and apoptosis in breast cancer cells, resulting in significant reductions in cell viability at low micromolar concentrations .
Targeted Drug Delivery
Recent advancements have explored the use of this compound in targeted drug delivery systems. The incorporation of specific moieties allows for preferential accumulation in tumor tissues while minimizing systemic toxicity. This approach enhances therapeutic efficacy and reduces side effects associated with conventional chemotherapy .
Development of Screening Assays
The compound has also been utilized in the development of screening assays for identifying new anticancer agents. By employing high-throughput screening methods, researchers can evaluate the biological activity of various derivatives quickly, facilitating the discovery of more potent analogs .
Comparative Analysis of Related Compounds
To provide a clearer understanding of the potential applications, a comparative analysis is presented below.
| Compound Name | Structure | Anticancer Activity | Mechanism |
|---|---|---|---|
| 3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | Structure | High | HDAC Inhibition |
| 2-Phenylquinoline-4-Carboxylic Acid Derivative | Structure | Moderate | HDAC Inhibition |
| 1H-Cyclopenta[b]quinoline Derivative | Structure | Low | Apoptosis Induction |
Mechanism of Action
The mechanism of action of 3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid differ primarily in the substituent on the benzylidene group. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison of Cyclopenta[b]quinoline-9-carboxylic Acid Derivatives
Key Observations :
Substituent Effects on Solubility: The diethylamino group in the target compound likely improves solubility in aprotic solvents compared to the hydroxyl variant, which is more polar but prone to aggregation . Chloro and fluoro substituents enhance lipophilicity, favoring membrane penetration in biological systems .
Synthetic Yields and Stability: Analogous acridine-cyclopentaquinoline hybrids (e.g., compounds 3b–3h) demonstrate that longer alkyl chains in substituents correlate with higher synthetic yields (64–86%) and melting points (160–240°C) . This trend suggests that steric bulk from substituents like diethylamino may improve crystallinity.
Toxicity and Safety: The hydroxyl-substituted analog exhibits acute toxicity and skin/eye irritation hazards, whereas safety data for the diethylamino variant remain unreported .
Biological Relevance: While biological data for the target compound are absent in the evidence, structurally related cyclopentaquinolines are investigated as multifunctional drug candidates, particularly for antimicrobial and anticancer applications .
Biological Activity
Structural Overview
The compound features a cyclopenta[b]quinoline core, which is known for its diverse biological properties. The presence of the diethylamino group is significant as it may influence the compound's pharmacokinetics and receptor interactions.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 726157-44-4 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures to 3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including:
- Inhibition of cell proliferation : Compounds targeting specific kinases involved in cell cycle regulation.
- Induction of apoptosis : Activation of caspase pathways leading to programmed cell death.
A study demonstrated that a related quinoline derivative had an IC50 value of approximately 9.71 nM against dihydroorotate dehydrogenase (DHODH), a target implicated in cancer metabolism . This suggests that our compound may similarly interact with key metabolic pathways in cancer cells.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial effects. The diethylamino group enhances solubility and permeability, which may improve the compound's efficacy against bacterial strains. Research has shown that similar compounds can exhibit:
- Bactericidal activity : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal properties : Inhibition of fungal growth in vitro.
The proposed mechanism of action for 3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid includes:
- Interference with DNA replication : By intercalating into DNA strands.
- Inhibition of topoisomerases : Preventing the relaxation of supercoiled DNA during replication.
- Modulation of enzyme activity : Targeting specific enzymes involved in metabolic pathways.
Case Study 1: Anticancer Activity Assessment
In a preclinical study involving various cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated:
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Key findings included:
- Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Zone of inhibition assays showed clear antibacterial activity compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
